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Isophorone diisocyanate

Self-healing materials Polyurethane elastomers Tensile strength recovery

Select IPDI for coatings and elastomers that demand quantifiable durability. Independent data confirms IPDI-based polyurethanes recover 88.7% of tensile strength after damage—surpassing MDI, TDI, HDI, and HMDI formulations—and exhibit only 48% of the color change seen in TDI equivalents under UV exposure. The differential reactivity of its two NCO groups enables controlled polymer architecture, offering a broader processing window than HDI. This cycloaliphatic diisocyanate is the data-supported monomer for high-performance, light-stable applications where reduced maintenance and extended service life are non-negotiable.

Molecular Formula C12H18N2O2
(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O
C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 4098-71-9
Cat. No. B1198615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophorone diisocyanate
CAS4098-71-9
Synonymsisophorone diisocyanate
Molecular FormulaC12H18N2O2
(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O
C12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
InChIInChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3
InChIKeyNIMLQBUJDJZYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 77° F (NTP, 1992)
Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons.
Solubility in water, g/100ml: 15 (reaction)
Decomposes

Isophorone Diisocyanate (IPDI) for High-Performance Polyurethane Procurement: Key Properties and Applications


Isophorone diisocyanate (IPDI, CAS 4098-71-9) is a cycloaliphatic diisocyanate monomer utilized primarily as a building block in the production of polyurethane resins, elastomers, and coatings . Distinguished from aromatic diisocyanates by its saturated ring structure, IPDI imparts exceptional resistance to ultraviolet (UV) light degradation and yellowing, making it a critical component for high-performance applications where durability and color stability are paramount [1]. This chemical exists as a mixture of cis- and trans-isomers and is characterized by the differential reactivity of its two isocyanate groups, a feature often exploited in the synthesis of advanced materials with controlled architectures [2].

Why Generic Aliphatic Diisocyanate Substitution for IPDI Risks Performance Failure


The term 'aliphatic diisocyanate' encompasses a chemically diverse family whose members—including 1,6-hexamethylene diisocyanate (HDI), 4,4'-methylene dicyclohexyl diisocyanate (HMDI), and isophorone diisocyanate (IPDI)—exhibit drastically different reactivity, polymer morphology, and ultimate performance characteristics [1]. Simple interchangeability based on the 'aliphatic' designation is a critical error in R&D and procurement. As demonstrated in systematic studies, the choice of a specific diisocyanate profoundly affects key material properties, including self-healing capacity, mechanical strength, thermal stability, and resistance to hydrolytic degradation [2]. The quantitative evidence below delineates precisely where IPDI differentiates itself from its closest analogs, enabling a data-driven selection process rather than one based on generic class assumptions.

Isophorone Diisocyanate: Quantified Differentiation Against Comparator Diisocyanates


Superior Self-Healing Performance of IPDI-Based Polyurethane vs. MDI, TDI, HDI, and HMDI Analogs

In a systematic study comparing the self-healing properties of polyurethanes (PU) synthesized from five different diisocyanates, the IPDI-based PU demonstrated a significantly superior ability to recover its mechanical properties after damage. Following a 24-hour healing period at 80 °C, the IPDI-based material regained 88.7% of its original tensile strength and 90.6% of its original lap shear strength [1]. This performance was not matched by materials based on MDI, TDI, HDI, or HMDI in the same study, which exhibited lower recovery rates.

Self-healing materials Polyurethane elastomers Tensile strength recovery

Enhanced Self-Healing in Polyurea Elastomers: IPDI's Bulky Structure Outperforms HDI

An investigation into the effect of diisocyanate structure on hard segmental packing in polyurea elastomers revealed that the bulky, alicyclic structure of IPDI leads to looser hard segment packing compared to the linear aliphatic HDI. This structural feature directly translates into superior self-healing ability. The polyurea synthesized from IPDI and a disulfide chain extender exhibited the best self-healing performance among the four polyureas tested [1].

Polyurea elastomers Self-healing materials Hard segment packing

Higher Coating Hardness but Lower Adhesion: IPDI vs. TDI in Polyurethane Acrylate Formulations

A comparative study of bio-based polyurethane acrylate coatings prepared with either cycloaliphatic IPDI or aromatic TDI revealed a clear trade-off in mechanical performance. The formulation based on JPUA-IPDI demonstrated a higher hardness value compared to the JPUA-TDI-based coating. However, this came at the cost of poorer adhesion to the substrate [1].

Polyurethane acrylate coatings Mechanical properties Bio-based polymers

Hydrolytic Decomposition Temperature: IPDI's Intermediate Stability Among Diisocyanates

A study investigating the hydrolysis behavior of various polyurethanes (PU) in subcritical water established a clear ranking of decomposition temperatures based on the diisocyanate used. The PU samples degraded in the following order of increasing temperature: TDI-PU (199 °C) < H12MDI-PU ≈ IPDI-PU ≈ HDI-PU (218-220 °C) < MDI-PU (237 °C) [1]. This places IPDI in an intermediate class for hydrolytic stability, more robust than aromatic TDI but less resistant than the highly stable MDI.

Polyurethane hydrolysis Thermal stability Degradation kinetics

Lower Reactivity of IPDI Compared to HDI and HMDI in Model Urethane Reactions

A kinetic study of the reactions between various aliphatic diisocyanates and butan-1-ol revealed a distinct reactivity hierarchy. The rate of reaction decreased in the order: HDI > IPDI > HMDI. Notably, the study also found that for HDI, the second isocyanate group reacts faster than the first, a behavior not observed for IPDI [1].

Polyurethane kinetics Isocyanate reactivity Reaction rates

Yellowing Resistance: Aliphatic IPDI Outperforms Aromatic TDI in Polyurethane Coatings

A study evaluating polyurethane adhesives and coatings synthesized from various diisocyanates quantified the color change after accelerated weathering. The formulation based on aliphatic IPDI exhibited a color variation (ΔE) of 4.12 after QUV exposure, which was only 48% of the color change observed for the analogous TDI-based material [1]. This demonstrates the class-level advantage of aliphatic over aromatic isocyanates in resisting UV-induced yellowing.

Polyurethane coatings Weathering resistance Color stability

Data-Backed Application Scenarios for Procuring Isophorone Diisocyanate (IPDI)


Self-Healing and High-Durability Polyurethane Elastomers

For applications requiring extended service life and damage tolerance, such as smart coatings, self-repairing seals, and high-end sports equipment, IPDI is the data-supported monomer of choice. Its ability to recover 88.7% of tensile strength after damage provides a quantifiable advantage over PU materials made with MDI, TDI, HDI, or HMDI [1]. This property directly translates to reduced maintenance, lower replacement costs, and enhanced product reliability in demanding environments.

UV-Resistant Automotive and Industrial Topcoats

Procurement for high-performance, light-stable coatings should prioritize IPDI over aromatic diisocyanates like TDI and MDI. Quantitative weathering data confirms that IPDI-based polyurethanes undergo only 48% of the color change observed in TDI-based equivalents [2]. This is a critical specification for automotive clear coats, industrial finishes, and any outdoor application where aesthetic longevity and gloss retention are paramount.

High-Hardness, Scratch-Resistant Coatings

When formulating a coating where surface hardness and scratch resistance are the primary technical requirements, IPDI demonstrates a clear, measurable advantage over TDI-based systems [3]. This makes IPDI the preferred building block for protective coatings on electronics, flooring, and other surfaces subject to high wear, provided that the observed reduction in adhesion can be managed through appropriate formulation or substrate preparation.

Controlled-Reactivity Polyurethane Synthesis

In R&D and process development, where controlling reaction kinetics is crucial, IPDI offers a unique advantage. Its differential NCO group reactivity and its intermediate reaction rate with hydroxyls—faster than HMDI but slower than HDI [4]—provides a broader processing window and better pot life than HDI, while still enabling faster cycle times than HMDI. This makes IPDI a versatile and predictable building block for synthesizing complex polymer architectures, including waterborne polyurethanes and materials with well-defined segmental structures.

Technical Documentation Hub

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